molecular formula C22H32ClN3O3 B607801 4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride CAS No. 1613458-79-9

4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride

Cat. No. B607801
M. Wt: 421.966
InChI Key: OJLKEWKIRMKTMI-NGVIVVQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2793660 is a irreversible covalent α,β-unsaturated amide based DPP1 inhibitor currently in clinical trials for the treatment of cystic fibrosis, noncystic fibrosis bronchiectasis, ANCA-associated vasculitis and bronchiectasis.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to the compound you're interested in. This synthesis process could provide insights into the practical applications of synthesizing complex heterocyclic compounds like the one you've mentioned (Ikemoto et al., 2005).

Anticancer Activity Ghorab et al. (2014) utilized a compound structurally similar to the one you're inquiring about for the synthesis of pyrazolone derivatives. These derivatives showed significant anticancer activity against human tumor breast cancer cell lines, suggesting a potential application in cancer treatment (Ghorab et al., 2014).

Antimicrobial Applications A study by Aytemir et al. (2003) describes the synthesis of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide with antimicrobial activity. This indicates that derivatives of your compound could have applications in developing new antimicrobial agents (Aytemir et al., 2003).

Inhibitors of Cholesterol Biosynthesis Roth et al. (1991) worked on tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones as inhibitors of HMG-CoA reductase. This suggests that similar structures could be used in the development of cholesterol-lowering drugs (Roth et al., 1991).

properties

CAS RN

1613458-79-9

Product Name

4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride

Molecular Formula

C22H32ClN3O3

Molecular Weight

421.966

IUPAC Name

(S,E)-4-amino-N-(1-(indolin-1-yl)-6-methyl-1-oxohept-2-en-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

InChI

InChI=1S/C22H31N3O3.ClH/c1-16(2)15-18(24-21(27)22(23)10-13-28-14-11-22)7-8-20(26)25-12-9-17-5-3-4-6-19(17)25;/h3-8,16,18H,9-15,23H2,1-2H3,(H,24,27);1H/b8-7+;/t18-;/m1./s1

InChI Key

OJLKEWKIRMKTMI-NGVIVVQLSA-N

SMILES

O=C(C1(N)CCOCC1)N[C@@H](CC(C)C)/C=C/C(N2CCC3=C2C=CC=C3)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK2793660;  GSK-2793660;  GSK 2793660;  GSK2793660 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride
Reactant of Route 2
4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride
Reactant of Route 6
4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride

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